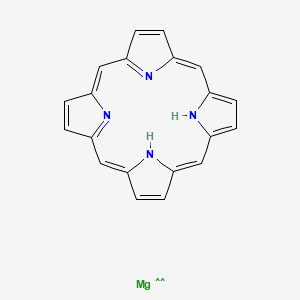

Magnesium Porphyrin

Descripción

Significance and Contemporary Research Context of Magnesium Porphyrins

The significance of magnesium porphyrins stems primarily from their indispensable role in photosynthesis, the process that sustains most life on Earth. Chlorophylls, which are magnesium chlorins (a reduced form of porphyrin), act as the principal light-harvesting antennae and initial electron donors in photosynthetic organisms, including plants, algae, and cyanobacteria. wikipedia.orgthegoodscentscompany.comamericanscientist.org This fundamental biological function drives substantial contemporary research into understanding the intricate mechanisms of energy and electron transfer within photosynthetic systems.

Beyond natural photosynthesis, the unique properties of magnesium porphyrins make them attractive for applications in artificial photosynthesis, catalysis, and materials science. researchgate.netresearchgate.net Current research explores their potential in converting carbon dioxide into valuable chemicals, developing new photocatalytic systems, and creating advanced functional materials. researchgate.net The lability of the magnesium ion in synthetic porphyrins, particularly their sensitivity to acid-induced demetalation, also presents challenges and opportunities for developing robust synthetic analogues and exploring their coordination chemistry. researchgate.netacs.orgnih.gov

Broad Scope of Academic Inquiry for Magnesium Porphyrin Systems

Academic inquiry into this compound systems is remarkably broad, spanning chemistry, physics, biology, and materials science. icpp-spp.org Research areas include:

Synthesis and Coordination Chemistry: Developing new synthetic routes to access various this compound derivatives and studying their coordination behavior with different axial ligands, such as water or organic molecules like dimethylformamide (DMF). acs.orgnih.govtandfonline.comcdnsciencepub.comacs.org

Photophysics and Photochemistry: Investigating their light absorption properties, excited-state dynamics, fluorescence, and their role in energy and electron transfer processes relevant to photosynthesis and photocatalysis. wikipedia.orgresearchgate.net

Theoretical and Computational Studies: Employing quantum mechanical calculations and molecular dynamics simulations to understand their electronic structure, spectroscopic properties, hydration behavior, and interactions with surfaces. tandfonline.comnih.govustc.edu.cnaip.org

Catalysis: Exploring their use as homogeneous and heterogeneous catalysts for various reactions, including the transformation of CO2. researchgate.net

Materials Science: Incorporating magnesium porphyrins into novel materials for applications in molecular electronics, sensors, and solar cells. researchgate.net

Biochemistry and Biophysics: Studying the biosynthesis of chlorophylls, the function of enzymes like magnesium chelatase which inserts magnesium into porphyrin rings, and the structural and functional aspects of chlorophyll-protein complexes. nih.gov

The ability of the porphyrin macrocycle to bind a variety of metal ions, with each metalloporphyrin exhibiting distinct functions, underscores the versatility of this structural class and contributes to the wide scope of research. americanscientist.org

Historical Development of this compound Chemistry and its Theoretical Foundations

The history of this compound chemistry is intimately linked to the study of chlorophyll (B73375). Early investigations into the composition of chlorophyll revealed the presence of magnesium as a central component. The elucidation of the general structure of chlorophyll a was a significant milestone, with key contributions from scientists like Hans Fischer in the 1940s. thegoodscentscompany.com Robert Burns Woodward's total synthesis of chlorophyll a in 1960 further advanced the understanding of its complex structure. thegoodscentscompany.com

The theoretical foundations of porphyrin chemistry, including magnesium porphyrins, are rooted in understanding their aromaticity and electronic structure. The conjugated π system of the porphyrin ring gives rise to characteristic intense absorption bands in their electronic spectra (Soret and Q bands). aip.org Early theoretical models aimed to explain these spectroscopic features. aip.org The development of quantum mechanical methods has allowed for more sophisticated theoretical studies, providing insights into the electronic transitions, molecular orbitals, and the influence of the central metal ion and peripheral substituents on their properties. nih.govustc.edu.cnaip.org

The historical development also includes the refinement of synthetic methods for preparing magnesium porphyrins and related metalloporphyrins, moving from early condensation methods to more controlled and efficient procedures. acs.orgresearchgate.netrsc.org The increasing ability to synthesize a variety of substituted magnesium porphyrins has been crucial for systematic studies of structure-property relationships and for exploring their applications.

Data Tables

While detailed quantitative data tables were not extensively available in the search results within the strict scope, the following provides an example of the type of data that is relevant to this compound research, based on the information found:

Table 1: Spectroscopic Properties of Chlorophyll a (a key Magnesium Chlorin)

| Property | Value (Approximate) | Relevant Research Area |

| Major Absorption Peaks (nm) | ~430 (Soret), ~662 (Q) wikipedia.org | Photophysics, Photosynthesis |

| Color | Green wikipedia.orgthegoodscentscompany.com | General Property |

Note: This table provides representative values for Chlorophyll a, a well-known magnesium chlorin, to illustrate the type of data relevant to the spectroscopic properties of magnesium-containing tetrapyrroles.

Table 2: Comparison of Metalation Rates

| Porphyrinic Compound Class | Relative Rate of Mg Insertion acs.org |

| Porphyrins | Faster |

| Chlorins | Intermediate |

| Phthalocyanines | Slower |

Note: This table summarizes a finding regarding the relative rates of magnesium insertion into different classes of tetrapyrrolic compounds, highlighting a research area in synthetic chemistry. acs.org

Detailed Research Findings

Detailed research findings in the field of magnesium porphyrins cover a wide array of topics. For instance, studies using ab initio quantum mechanical charge field molecular dynamics simulations have investigated the hydration behavior of this compound compared to free porphyrin, revealing contrasting hydration patterns and the stability of a penta-coordinated this compound with an axial water molecule. nih.gov These theoretical studies provide fundamental insights into how magnesium porphyrins interact with their environment, which is critical for understanding their behavior in biological systems and artificial constructs.

Furthermore, research into the adsorption of magnesium porphyrins on surfaces, such as gold covered with sodium chloride layers, using first-principles calculations has shown that the presence of decoupling layers can significantly decrease the adsorption energy and suppress charge transfer between the molecule and the surface, preserving the electronic structure of the this compound. ustc.edu.cn This type of research is vital for developing porphyrin-based materials and devices.

In the realm of catalysis, studies have demonstrated the potential of magnesium porphyrins as efficient photocatalysts for chemical transformations, such as the conversion of CO2 to cyclic carbonates and oxazolidinones under ambient conditions. researchgate.net These findings highlight the catalytic capabilities of magnesium porphyrins beyond their natural photosynthetic role.

Research also delves into the synthetic methodologies for preparing magnesium porphyrins. Investigations comparing heterogeneous and homogeneous procedures for inserting magnesium into various porphyrinic compounds have shown that reaction rates and the success of metalation can vary depending on the porphyrinic scaffold and the specific synthetic conditions employed. acs.orgnih.gov For example, while both methods can rapidly metalate most porphyrins, certain chlorins were metalated cleanly only under homogeneous conditions. acs.orgnih.gov

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

13007-95-9 |

|---|---|

Fórmula molecular |

C20H14MgN4 |

Peso molecular |

334.7 g/mol |

InChI |

InChI=1S/C20H14N4.Mg/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12,21,24H; |

Clave InChI |

OXLVMVIUBXHTSA-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2.[Mg] |

SMILES canónico |

C1=CC2=CC3=NC(=CC4=CC=C(N4)C=C5C=CC(=N5)C=C1N2)C=C3.[Mg] |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Magnesium Porphyrin Derivatives

Strategies for Magnesium Porphyrin Macrocycle Core Synthesis

The foundational step in generating this compound derivatives is the synthesis of the porphyrin macrocycle itself, followed by the insertion of a magnesium ion. Modern synthetic chemistry has provided several robust methods to achieve this, ranging from the synthesis of the parent porphine (B87208) to more complex substituted analogues.

Direct Porphine Synthesis via Multistep Condensation and Metalation Approaches

Porphine, the simplest porphyrin, serves as a fundamental building block for more complex derivatives. Its synthesis and subsequent metalation with magnesium present a direct route to the core this compound structure. A notable advancement in this area is the direct synthesis of magnesium(II)porphine from 1-formyldipyrromethane. This method offers several advantages, including operational simplicity, the ability to perform the reaction at high concentrations, and a purification process that does not require chromatography. nih.gov

The reaction involves the self-condensation of 1-formyldipyrromethane in the presence of magnesium bromide (MgBr₂) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-coordinating solvent like toluene (B28343) at elevated temperatures. nih.gov This one-pot reaction directly yields the magnesium porphine complex, bypassing the often problematic isolation of the highly insoluble free-base porphine. nih.gov The resulting magnesium(II)porphine is readily soluble in common organic solvents, making it a versatile precursor for further functionalization at its vacant β-pyrrole and meso positions. nih.gov

Table 1: Reaction Conditions for Direct Magnesium(II)Porphine Synthesis nih.gov

| Reactant | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1-Formyldipyrromethane | MgBr₂, DBU | Toluene | 115 °C | 30-40% |

Development of Modified Rothemund and Adler-Longo Methodologies for Magnesium Porphyrins

The Rothemund and Adler-Longo methods are foundational one-pot syntheses for meso-substituted porphyrins, typically involving the condensation of pyrrole (B145914) with an aldehyde under acidic conditions. chemijournal.comwikipedia.org The original Rothemund reaction required harsh conditions, such as high temperatures in a sealed tube, leading to low yields. chemijournal.comwikipedia.org The Adler-Longo modification improved upon this by using refluxing propionic acid in an open atmosphere, which increased yields to the 10-30% range for many meso-tetraphenylporphyrins. chemijournal.comnih.gov However, these methods can still suffer from the formation of tar-like byproducts and are often unsuitable for aldehydes with acid-sensitive functional groups. chemijournal.comnih.gov

Further modifications, notably by Lindsey, have provided milder two-step, one-flask procedures. chemijournal.comnih.gov The Lindsey synthesis involves the acid-catalyzed condensation of pyrrole and an aldehyde at room temperature to form a porphyrinogen (B1241876) intermediate, which is then oxidized to the porphyrin in a separate step. chemijournal.comnih.gov This approach allows for the use of a wider variety of sensitive aldehydes and generally results in higher yields (30-40%) and easier purification. chemijournal.com

These methodologies can be adapted for the synthesis of magnesium porphyrins by performing the magnesium insertion as a subsequent step after the formation and purification of the free-base porphyrin. The choice of method often depends on the desired substituents and the scale of the reaction. For instance, a modified Adler-Longo method has been utilized for the synthesis of unsymmetrical porphyrins by using two different aldehydes. chemijournal.com

Table 2: Comparison of Porphyrin Synthesis Methodologies

| Method | Typical Conditions | General Yields | Advantages | Disadvantages |

|---|---|---|---|---|

| Rothemund wikipedia.org | Pyrrole, aldehyde, pyridine (B92270), sealed tube, ~150-220°C | Low (~5%) | Historical significance | Harsh conditions, low yields |

| Adler-Longo chemijournal.comnih.gov | Pyrrole, aldehyde, refluxing propionic acid, open air | 10-30% | Simpler than Rothemund, atmospheric pressure | Tarry byproducts, not suitable for sensitive aldehydes |

| Lindsey chemijournal.comnih.gov | Two-step: 1. Pyrrole, aldehyde, acid catalyst (e.g., BF₃·OEt₂), CH₂Cl₂, room temp. 2. Oxidation (e.g., DDQ) | 30-40% | Mild conditions, higher yields, suitable for sensitive aldehydes | Two-step process |

Innovative Metalation Techniques for Efficient Magnesium Ion Insertion

The insertion of magnesium into a pre-formed porphyrin macrocycle is a critical step that has seen significant innovation to improve efficiency and mildness of reaction conditions. Traditional methods often required harsh conditions, but modern techniques allow for facile magnesium insertion at room temperature.

A highly effective method involves the use of magnesium halides (MgCl₂, MgBr₂, MgI₂) in non-coordinating solvents such as toluene or dichloromethane (B109758), in the presence of a hindered amine base like triethylamine (B128534) or N,N-diisopropylethylamine. nih.govacs.org The reactivity of the magnesium halide increases in the order MgCl₂ < MgBr₂ < MgI₂. acs.org This approach is advantageous because it avoids high temperatures and the use of coordinating solvents like DMF, which can be difficult to remove. acs.org The success of this method is attributed to the lability of the ligands on the magnesium halide and their partial solubility in organic solvents. acs.org

These room-temperature metalation procedures are compatible with a variety of functional groups, including (trimethylsilyl)ethynyl groups, and can be performed without causing transmetalation in the presence of other metalloporphyrins, such as zinc tetraphenylporphyrin (B126558). acs.org

Table 3: Reagents for Room-Temperature Magnesium Insertion into Tetraphenylporphyrin acs.org

| Magnesium Reagent | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| MgBr₂ | Triethylamine | Toluene | <10 min | Quantitative |

| MgBr₂·O(Et)₂ | Triethylamine | CH₂Cl₂ | <10 min | Quantitative |

| MgI₂ | Triethylamine | CHCl₃ | <10 min | Quantitative |

| MgI₂ | Diisopropylethylamine | CH₂Cl₂ | 10 min | Quantitative (for Tetramesitylporphyrin) |

Peripheral Functionalization and Ligand Modification Approaches

Tailoring the properties of magnesium porphyrins for specific applications often requires the introduction of functional groups at the periphery of the macrocycle. This can be achieved through the synthesis of meso-substituted derivatives or by employing powerful organometallic cross-coupling reactions.

Synthesis of Meso-Substituted this compound Derivatives

The introduction of substituents at the meso-positions of the porphyrin ring is a primary strategy for modulating its electronic and steric properties. As discussed in section 2.1.2, methods like the Adler-Longo and Lindsey syntheses are well-suited for preparing meso-tetraarylporphyrins. chemijournal.comnih.govnih.gov Once the substituted free-base porphyrin is synthesized and purified, magnesium can be inserted using the techniques described in section 2.1.3.

A wide array of aldehydes can be used in these condensation reactions, leading to a vast library of meso-substituted porphyrins. For example, the synthesis of meso-tetrakis(4-alkoxyphenyl)porphyrins and their subsequent metalation with magnesium has been reported. sioc-journal.cn Similarly, PEG-functionalized meso-tetraphenylporphyrins have been synthesized by linking polyethylene (B3416737) glycol chains to the para-phenyl positions, demonstrating the versatility of this approach for creating derivatives with specific solubility and biological properties. nih.gov The synthesis of unsymmetrical porphyrins, such as A₃B-type porphyrins, can be achieved by using a mixture of two different aldehydes in a modified Adler-Longo condensation. chemijournal.com

Organometallic Cross-Coupling Reactions for Tailored Magnesium Porphyrins

Organometallic cross-coupling reactions are powerful tools for the late-stage functionalization of porphyrin macrocycles, allowing for the precise installation of a wide range of substituents. These reactions typically involve a halogenated porphyrin precursor and an organometallic reagent, catalyzed by a transition metal, most commonly palladium. beilstein-journals.org While many of these reactions are performed on free-base or other metalloporphyrins, the resulting functionalized porphyrins can be metalated with magnesium, or in some cases, the reactions can be adapted for this compound substrates. It is important to note that the magnesium center can be labile under certain cross-coupling conditions.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between a halogenated substrate and an organoboron compound. It has been used to synthesize complex porphyrin architectures, including sterically hindered bis-pocket porphyrins by coupling various boronic acids to a dibrominated porphyrin precursor. nih.govacs.org

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is particularly useful for creating porphyrin arrays linked by acetylene (B1199291) bridges. acs.org When working with free-base porphyrins, copper-free conditions are often preferred to prevent the unwanted insertion of copper into the porphyrin core. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and has been applied to the synthesis of various advanced materials. Porphyrinyl Grignard reagents can undergo transmetalation to form porphyrinyl zinc species suitable for Negishi coupling. researchgate.net

A direct method for preparing functionalized free-base porphyrins involves a one-pot procedure that combines a palladium-catalyzed cross-coupling of brominated free-base porphyrins with functionalized organomagnesium reagents, followed by demetalation of the intermediate this compound. researchgate.net

Table 4: Overview of Organometallic Cross-Coupling Reactions for Porphyrin Functionalization

| Reaction | Reactants | Catalyst System | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura beilstein-journals.orglibretexts.org | Halogenated Porphyrin + Organoboron Reagent | Pd catalyst, Base | Aryl-Aryl, Aryl-Vinyl, etc. | Stable and accessible boron reagents. |

| Sonogashira acs.orgorganic-chemistry.org | Halogenated Porphyrin + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst (optional) | Aryl-Alkyne, Vinyl-Alkyne | Creates rigid, linear linkages. |

| Negishi wikipedia.orgorganic-chemistry.org | Halogenated Porphyrin + Organozinc Reagent | Pd or Ni catalyst | C(sp²)-C(sp³), C(sp²)-C(sp²), etc. | High reactivity and functional group tolerance. |

Introduction of Specific Functional Groups for Enhanced Reactivity and Self-Assembly

The strategic introduction of specific functional groups onto the porphyrin macrocycle is a cornerstone of modern materials science, enabling the fine-tuning of molecular properties for enhanced reactivity and controlled self-assembly. By modifying the peripheral positions (meso or β-pyrrolic) of the this compound core, researchers can dictate intermolecular interactions, leading to the formation of highly ordered supramolecular structures. These interactions, which include hydrogen bonding, π-π stacking, and axial coordination, are fundamental to creating materials with tailored photophysical and catalytic properties. mdpi.comnih.gov

The introduction of functional groups that can participate in hydrogen bonding is a powerful strategy for directing self-assembly. For instance, moieties such as carboxylic acids or amides can be attached to the porphyrin periphery, promoting the formation of predictable, stable assemblies through self-complementary hydrogen bonds. nih.gov Similarly, enhancing π-π interactions by introducing large, conjugated substituents can strengthen the stacking of porphyrin units, which is a key driving force for the self-assembly process. mdpi.com

Axial coordination provides a highly directional and specific method for constructing self-assembled systems. In this approach, ligands containing donor atoms like nitrogen (e.g., from imidazole (B134444) or pyridine groups) are appended to other molecules, such as fullerenes. These ligands then coordinate to the central magnesium atom of the porphyrin, creating stable donor-acceptor dyads. acs.org Spectroscopic studies on a dyad formed by the axial coordination of magnesium meso-tetraphenylporphyrin (MgTPP) and an imidazole-appended fulleropyrrolidine (C₆₀Im) confirmed the formation of a stable 1:1 supramolecular complex. acs.org The stability of this complex is quantified by its formation constant, as detailed in the table below.

Formation Constant for Self-Assembled Dyad

| Complex | Formation Constant (K₁) M⁻¹ | Method |

|---|---|---|

| C₆₀Im:MgTPP | (1.5 ± 0.3) × 10⁴ | Spectroscopic Titration |

Data sourced from The Journal of Physical Chemistry B. acs.org

Furthermore, the synthesis of magnesium porphyrins with specific functional groups can enhance their inherent reactivity. For example, the introduction of nitro groups to create tetranitro octaethylporphyrins allows for the successful binding of long, conjugated axial ligands, leading to the formation of remarkably stable this compound polymers in excellent yields. acs.org Another example involves the synthesis of magnesium(II) porphyrazine with thiophenylmethylene groups from a maleonitrile (B3058920) derivative, which imparts specific coordinating properties for potential sensing applications. nih.govresearchgate.net The introduction of diketopyrrolopyrrole (DPP) units at the meso positions of the porphyrin core creates derivatives with intramolecular charge transfer characteristics, which are relevant for applications in organic solar cells. rsc.org

Scalable Synthesis and High-Yield Preparation Techniques

The transition of this compound applications from laboratory-scale research to practical technologies necessitates the development of synthetic methods that are both scalable and high-yielding. Traditional synthesis methods often suffer from low yields, the need for expensive reagents, and purification challenges, limiting their large-scale viability. technion.ac.il Recent advancements have focused on addressing these limitations through optimized reaction conditions and novel synthetic pathways.

One significant advancement is the direct synthesis of the fundamental magnesium(II)porphine core, which serves as a crucial building block for more complex derivatives. nih.gov A method involving the self-condensation of 1-formyldipyrromethane using magnesium bromide (MgBr₂) and 1,8-diazabicyclo[11.5.0]undec-7-ene (DBU) in toluene has proven effective for multigram-scale synthesis. This approach avoids the use of poorly soluble free-base porphine and allows for a chromatography-free purification, yielding Mg(II)porphine in the 30-40% range. nih.gov The scalability of this reaction has been demonstrated through both single-batch processes and microwave-assisted methods, which can significantly reduce reaction times. nih.gov

Comparison of Scalable Synthesis Methods for Mg(II)porphine

| Method | Starting Material | Scale | Reaction Time | Yield |

|---|---|---|---|---|

| Single Batch Process | 1-formyldipyrromethane (6.97 g) | Gram-scale | 19 h | 40% |

| Microwave-assisted | 1-formyldipyrromethane (0.087 g) | mmol-scale | 45 min | 37% |

Data sourced from the Journal of the American Chemical Society. nih.gov

For the synthesis of more substituted porphyrins, such as tetra-aryl porphyrins, "green" chemistry principles have been applied to develop more sustainable and scalable protocols. A two-step methodology has been reported that involves the condensation of pyrrole and an aldehyde in a water-methanol mixture, followed by oxidation in dimethylformamide (DMF). acs.orgresearchgate.net This method advantageously avoids expensive and toxic oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and does not require large volumes of chlorinated solvents. technion.ac.il The protocol has been successfully applied to the gram-scale synthesis of various A₄-porphyrins with reproducible yields ranging from 10% to 40%. acs.orgresearchgate.net For example, the gram-scale synthesis of 5,10,15,20-tetraphenylporphyrin and 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin yielded 17% and 24% of the pure products, respectively. acs.org

Additionally, simplified methods for the metallation of pre-formed porphyrin rings offer high yields for magnesium tetra-aryl porphyrins. The use of magnesium halides, such as magnesium bromide etherate (MgBr₂·O(Et)₂), in non-coordinating solvents with a hindered amine base like triethylamine or diisopropylethylamine, provides a mild and efficient route to magnesium porphyrins. researchgate.netosti.gov These conditions are compatible with various functional groups and can achieve near-quantitative yields in short reaction times, sometimes as quickly as 10 minutes at room temperature. researchgate.net

Sophisticated Spectroscopic Characterization and Structural Elucidation of Magnesium Porphyrins

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

The electronic absorption spectra of magnesium porphyrins are distinguished by two principal features in the ultraviolet-visible region: the intense Soret band (or B-band) and the weaker Q-bands. kyushu-u.ac.jpresearchgate.net These bands arise from π-π* electronic transitions within the porphyrin macrocycle. core.ac.uk The "four-orbital" model proposed by Gouterman effectively explains these transitions, involving the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs). kyushu-u.ac.jp

The Soret band, typically observed in the near-UV region around 400–450 nm, is characterized by a high molar extinction coefficient (ε > 10^5 M⁻¹cm⁻¹). core.ac.ukresearchgate.net It corresponds to a strong electronic transition to the second excited singlet state (S₂). The Q-bands appear at longer wavelengths, in the visible region (approximately 500–650 nm), and are of significantly lower intensity. kyushu-u.ac.jpcore.ac.uk For metalloporphyrins like magnesium porphyrins, which possess D₄h symmetry, the Q-band transition to the first excited singlet state (S₁) is formally forbidden, resulting in a main Q(0,0) band and a weaker vibronic Q(1,0) band. core.ac.uk The insertion of the magnesium ion into the porphyrin free base causes a simplification of the Q-band region from four bands to two, and a red-shift (bathochromic shift) of the Soret band, confirming the formation of the metal complex. rawdatalibrary.net

For instance, magnesium tetraphenylporphyrin (B126558) (MgTPP) displays a characteristic Soret band at approximately 424 nm, with two Q-bands observed at 563 nm and 602 nm. researchgate.net These spectral features are sensitive to the solvent and the specific substituents on the porphyrin periphery.

| Compound | Soret Band (nm) | Q-Bands (nm) | Solvent |

| Magnesium Tetraphenylporphyrin (MgTPP) | 424 | 563, 602 | CH₂Cl₂ |

| Magnesium Octaphenyltetraazaporphyrin | ~590 (excitation) | - | Tetrahydrofuran |

This table is interactive and can be sorted by clicking on the column headers.

Magnesium porphyrins typically exhibit strong fluorescence, a consequence of radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀). Fluorescence spectroscopy is a powerful method for investigating their photoluminescence properties. The fluorescence spectrum often mirrors the Q-band absorption profile.

The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, is a key parameter characterizing the efficiency of the fluorescence process. Magnesium, being a light, closed-shell metal, does not significantly promote intersystem crossing to the triplet state via the heavy-atom effect. researchgate.net Consequently, magnesium porphyrin complexes generally exhibit higher fluorescence quantum yields compared to porphyrins with heavier metal ions like zinc. researchgate.netnih.gov For example, the quantum yield of some magnesium porphyrazine complexes can be around 0.11 units higher than their zinc analogues. nih.gov The quantum yield is also influenced by the molecular geometry and substituents on the porphyrin ring.

| Compound Type | Typical Fluorescence Quantum Yield (Φ_F) | Reference Compound (Φ_F) |

| Magnesium Porphyrazines | Higher than Zn analogues | Zn(II)-octaphenyltetraazaporphyrin (0.12 in THF) |

| General Porphyrins | ~0.10 (Free Base) | - |

This table is interactive and can be sorted by clicking on the column headers.

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture

While electronic spectroscopy probes the electronic structure, vibrational and NMR spectroscopy provide detailed information about the geometric arrangement of atoms, bonding, and the precise molecular framework.

FTIR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These vibrations are specific to the chemical bonds and functional groups present. In magnesium porphyrins, these techniques can identify vibrations associated with the porphyrin skeleton, peripheral substituents, and the crucial Mg-N bond. lu.se Analysis of the vibrational spectra, often aided by quantum-chemical calculations, allows for the assignment of specific vibrational modes. lu.se Distortions in the porphyrin macrocycle, which can be induced by peripheral substitution or intermolecular interactions, can lead to changes in the vibrational spectra, such as the coupling of in-plane and out-of-plane vibrations. researchgate.net

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of porphyrins in solution. nih.govresearchgate.net The large, aromatic macrocycle of the porphyrin generates a strong ring current effect, which significantly influences the chemical shifts of the protons. nih.gov

In ¹H NMR spectra of magnesium porphyrins, the meso-protons on the periphery of the ring are shifted downfield to approximately 9–10 ppm, while the β-pyrrolic protons appear around 8 ppm. nih.gov Conversely, any protons on axial ligands coordinated to the magnesium ion would experience a significant upfield shift due to their position within the shielding cone of the ring current.

Mass Spectrometry for Molecular Identification and Adduct Characterization

Mass spectrometry (MS) is an essential analytical technique for the accurate determination of molecular weight and elemental composition. For magnesium porphyrins, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed to prevent fragmentation of the macrocycle. researchgate.netnih.gov

High-resolution mass spectrometry provides the exact mass of the parent ion, confirming the molecular formula. nih.gov The technique is also invaluable for characterizing adducts, where a this compound molecule binds with another species. For example, studies have shown the formation of a 1:1 coordinated adduct between MgTPP and molecular oxygen under illumination, identified by a new molecular ion peak in the mass spectrum. researchgate.net It is important to select appropriate matrices for MALDI-MS, as acidic matrices can cause demetalation of magnesium porphyrins. rockefeller.edu

MALDI-TOF-MS for Precise Molecular Mass and Complex Stoichiometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful analytical technique for determining the precise molecular masses of magnesium porphyrins and elucidating the stoichiometry of their complexes. rockefeller.edu This soft ionization method is particularly well-suited for analyzing large, non-volatile molecules like porphyrins with high sensitivity.

In MALDI-TOF-MS analysis of magnesium porphyrins, the choice of matrix is critical to prevent the demetalation of the magnesium ion. rockefeller.edunih.gov Acidic matrices can lead to the loss of the central magnesium ion, whereas neutral matrices, such as 1,4-benzoquinone, are more suitable for preserving the integrity of the metalloporphyrin during analysis. rockefeller.edu The dominant ionization process typically involves oxidation, resulting in the formation of the radical cation M•+ rather than a protonated molecule [M+H]+. rockefeller.edu

The high resolution and mass accuracy of MALDI-TOF-MS allow for the unambiguous determination of the molecular weight of various this compound derivatives. For instance, the monoisotopic mass of a synthetic magnesium-containing porphyrin, MgTMP, has been successfully measured, with the observed isotope distribution corresponding closely to the calculated isotopic distribution. rockefeller.edu This precision is crucial for confirming the elemental composition and verifying the successful synthesis of novel porphyrin structures.

Furthermore, MALDI-TOF-MS is instrumental in characterizing supramolecular assemblies and determining the stoichiometry of this compound complexes. The technique can detect non-covalent metal-ligand interactions that persist in the gas phase, providing insights into the composition of complex structures. For example, it has been used to study the complexation of Mg(II) porphyrins with porphyrinylphosphine oxides, demonstrating the strong affinity and helping to establish the binding constants and stoichiometry of the resulting multiporphyrin arrays. rsc.orgqut.edu.au

Table 1: MALDI-TOF-MS Data for Selected Magnesium Porphyrins

| Compound | Matrix | Ionization Mode | Observed m/z | Ion Species |

|---|---|---|---|---|

| Magnesium Tetramesitylporphyrin (MgTMP) | Neat (no matrix) | Positive | Corresponds to calculated isotopic distribution | M•+ |

| Magnesium Tetraphenylporphyrin (MgTPP) | Neat (no matrix) | Positive | Corresponds to calculated isotopic distribution | M•+ |

| Magnesium(II) octaaminoporphyrazine with methyl(2-thiophenylmethylene) substituents | Not specified | Positive | 1378 | [M+H]+ |

X-ray Diffraction and Advanced Crystallographic Analysis

Through single crystal X-ray analysis, the coordination geometry of the central magnesium ion can be definitively established. In many this compound complexes, the magnesium ion exhibits an octahedral coordination geometry. researchgate.netacs.org This is achieved by coordinating to the four nitrogen atoms of the porphyrin ring and two axial ligands. researchgate.net For instance, in a one-dimensional coordination polymer of a magnesium(II) porphyrin, the magnesium ion is coordinated to the four porphyrin nitrogen atoms and two nitrogen atoms from the axial 4,4'-bipyridine (B149096) ligands, forming a regular octahedron. researchgate.net

In other cases, a square-pyramidal coordination is observed. For example, in aquomagnesium tetraphenylporphyrin, the magnesium atom is hydrated and displays an approximate square-pyramidal coordination. researchgate.net The magnesium atom is displaced from the mean plane of the four coordinating nitrogen atoms. The specific coordination geometry is influenced by the nature of the axial ligands and the packing forces within the crystal lattice.

Single-crystal X-ray diffraction has also revealed the formation of porous crystal structures in some magnesium porphyrins, such as magnesium tetra(phenylethynyl)porphyrin, which feature solvent molecules within their pores. nih.gov These structural details are crucial for applications in areas such as gas storage and catalysis.

Table 2: Crystallographic Data and Coordination Geometry for Selected Magnesium Porphyrins

| Compound | Crystal System | Space Group | Coordination Geometry of Mg(II) | Axial Ligands |

|---|---|---|---|---|

| [Mg(TPP)(DMF)]·CH2Cl2 | Not specified | Not specified | Not specified | Dimethylformamide (DMF) |

| Aquomagnesium tetraphenylporphyrin | Tetragonal | I4/m | Square-pyramidal | Water (H2O) |

| Magnesium(II) porphyrin with 4,4'-bipyridine | Not specified | Not specified | Octahedral | 4,4'-bipyridine |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing valuable insights into the packing of this compound molecules. tandfonline.commdpi.comscirp.org This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities from all other molecules in the crystal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), it is possible to identify key intermolecular contacts. For instance, in a dimethylformamide-coordinated magnesium tetraphenylporphyrin, Hirshfeld analysis can be used to gain insight into the nature and extent of intermolecular interactions. tandfonline.com

Table 3: Common Intermolecular Interactions in Crystalline Magnesium Porphyrins Identified by Hirshfeld Surface Analysis

| Type of Interaction | Description | Significance in Crystal Packing |

|---|---|---|

| C-H···π | Interaction between a C-H bond and the π-electron cloud of the porphyrin or its substituents. | Contributes to the stabilization of the supramolecular structure. |

| π···π Stacking | Attractive, noncovalent interactions between aromatic rings of adjacent porphyrin molecules. | Plays a dominant role in the formation of extended supramolecular sheets. |

| Hydrogen Bonding | Interactions involving hydrogen atoms and electronegative atoms (e.g., O, N), often mediated by solvent molecules or functional groups on the porphyrin periphery. | Can lead to the formation of one-dimensional polymeric arrays and other specific supramolecular architectures. |

Advanced Spectroscopic Probes for Electronic State Dynamics

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique for probing the electronic structure of magnesium porphyrins. wikipedia.orguu.nl By tuning the X-ray energy around the absorption edge of the magnesium K-edge, transitions from the core 1s orbital to unoccupied electronic states can be induced, providing detailed information about the local coordination environment and oxidation state of the magnesium center. washington.edu

Simulations of the Mg K-edge XANES of this compound have been performed using methods such as Time-Dependent Density Functional Theory (TDDFT). researchgate.net These calculations help in the interpretation of the experimental spectra and provide a deeper understanding of the electronic transitions involved. The features in the XANES spectrum are sensitive to the molecular orbitals and their symmetries, offering a detailed picture of the unoccupied density of states. washington.edu

A particularly powerful application of XANES is in the study of optically excited states. By combining laser excitation with XANES measurements, it is possible to probe the electronic structure of the this compound in its excited state. researchgate.net The excited-state XANES spectrum exhibits distinct features compared to the ground-state spectrum, reflecting the changes in the electronic configuration upon photoexcitation. researchgate.net For example, transitions from the core level to the newly created hole in the highest occupied molecular orbital (HOMO) or other orbitals involved in the optical transition can be observed. researchgate.net This provides direct experimental insight into the nature of the excited states and their dynamics.

Table 4: Simulated XANES Transitions for this compound

| Computational Method | State | Optical Transition Energy (eV) | Key XANES Features |

|---|---|---|---|

| TDDFT | Excited State | 2.39 | Weak peak from transitions to orbitals where an optical hole was created. |

| TDDFT | Excited State | 3.55, 3.84, 4.23 | Strong transitions leading to distinct features in the excited-state XANES spectrum. |

| TDHF | Excited State | 1.96 | Weak peaks from transitions to HOMO-1 and HOMO where an optical hole was created. |

| TDHF | Excited State | 4.06, 5.35, 6.30, 7.75 | Strong transitions describing the main peak in the excited-state XANES spectrum. |

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that are highly sensitive to the three-dimensional arrangement of molecules. wikipedia.orgbruker.com In the context of magnesium porphyrins, ECD and VCD are powerful tools for studying chiral recognition and the induction of chirality in supramolecular assemblies.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-visible region, which corresponds to electronic transitions. dtu.dk When a chiral molecule interacts with a this compound, diastereomeric complexes can form, leading to induced ECD signals in the characteristic Soret and Q-bands of the porphyrin. mdpi.com The sign and intensity of these induced signals can be used to determine the absolute configuration of the chiral guest and to quantify the enantiomeric excess. The formation of chiral aggregates of magnesium porphyrins, driven by non-covalent interactions, also gives rise to distinct ECD signatures that provide information on the helicity and structural order of the assembly. nih.gov

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. wikipedia.org VCD is particularly sensitive to the mutual orientation of different functional groups within a molecule or a supramolecular assembly, providing detailed 3D structural information. wikipedia.org For this compound assemblies, VCD can probe the chiral arrangement of the porphyrin macrocycles and their substituents, offering insights into the intermolecular interactions that lead to the formation of chiral superstructures. nih.gov Theoretical modeling is often used in conjunction with experimental ECD and VCD to elucidate the structure of these chiral assemblies. nih.gov

Table 5: Application of ECD and VCD in the Study of this compound Assemblies

| Technique | Information Obtained | Examples of Application |

|---|---|---|

| Electronic Circular Dichroism (ECD) | - Handedness (sign) of helicoidal structures.

| - Determining the helical sense of self-assembled porphyrin nanostructures.

|

| Vibrational Circular Dichroism (VCD) | - Detailed 3D structural information of chiral assemblies.

| - Characterizing the solid-state packing of chiral this compound crystals.

|

Computational and Theoretical Investigations of Magnesium Porphyrin Systems

Quantum Mechanical Approaches to Electronic Structure and Reactivity

Quantum mechanical methods are essential for understanding the electronic distribution and potential chemical transformations of magnesium porphyrins.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) for Geometry Optimization, Electronic Spectra Simulation, and Orbital Analysis (HOMO-LUMO)

Time-Dependent DFT (TDDFT), an extension of DFT, is particularly valuable for simulating electronic absorption and emission spectra. tandfonline.comacs.orgfrontiersin.orgresearchgate.netnih.gov By calculating the energies and intensities of electronic transitions, TDDFT helps to interpret experimental spectroscopic data and predict the optical properties of magnesium porphyrins. tandfonline.comacs.orgfrontiersin.orgresearchgate.netnih.gov Studies have used TDDFT to simulate the Mg K-edge XANES and optical spectra of magnesium porphyrin. researchgate.net The pre-edge region of the K-edge spectrum simulated by TD-DFT is highly sensitive to metal-ligand bonding. researchgate.net Changes in the intensity of this region are sensitive to both symmetry and π-backbonding. researchgate.net

DFT is also crucial for analyzing molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netfrontiersin.orgnih.govrsc.orgosf.io The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of a molecule's electronic stability and reactivity. frontiersin.orgnih.govrsc.org A larger HOMO-LUMO gap generally suggests a more stable structure. frontiersin.orgnih.gov Computational studies have shown that the HOMO and LUMO of magnesium porphyrins can exhibit different bonding or antibonding characters depending on substitutions or the presence of other moieties. frontiersin.orgnih.gov For instance, in some expanded porphyrin systems, the HOMO and LUMO display antibonding and bonding characters, respectively. frontiersin.orgnih.gov

DFT calculations can also provide insights into the reactivity of magnesium porphyrins by analyzing molecular electrostatic potential (MEP) surfaces, which indicate regions of potential electrophilic or nucleophilic attack. researchgate.net

Several studies highlight the application of DFT and TDDFT to this compound systems:

Geometry optimization and electronic spectrum simulation of dimethylformamide-bound magnesium tetraphenylporphyrin (B126558) using DFT. tandfonline.com

Computational studies at the DFT level to elucidate the minimum energy geometry, HOMO-LUMO characteristics, and reactivity of magnesium(II) metalloporphyrins with axial ligands. researchgate.net

TD-DFT calculations for predicting the UV-Vis spectra of porphyrinoids, with CAM-B3LYP often advised for this purpose. mdpi.com

DFT and TDDFT calculations to evaluate energy gaps in porphyrin derivatives, showing that the HOMO-LUMO gap obtained directly from SCF calculations can differ significantly from energies for charge transfer reactions. rsc.org

Table 1 summarizes some representative findings from DFT/TDDFT studies on magnesium porphyrins and related systems:

| Property | Method (Functional/Basis Set) | Key Finding | Reference |

| Geometry Optimization | DFT (B3LYP/6-311G(d,p)) | Confirmed minimum energy geometries. frontiersin.org | frontiersin.org |

| Electronic Spectra (UV-Vis) | TDDFT (CAM-B3LYP/6-311G(d,p)) | Simulated absorption spectra showing major bands in the visible region. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| HOMO-LUMO Gap | DFT (B3LYP/6-311G(d,p)) | Calculated HOMO-LUMO gaps, correlating with molecular stability. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Reactivity Analysis | DFT | MEP calculations to determine electrophilic/nucleophilic character. researchgate.net | researchgate.net |

| Mg K-edge XANES Simulation | TDDFT | Pre-edge region sensitive to metal-ligand bonding and π-backbonding. researchgate.net | researchgate.net |

| Electronic Spectra (Optical) | TDDFT | Simulated optical spectra showing selected strong and weak transitions. researchgate.net | researchgate.net |

| Electronic Spectra | DFT/MRCI | Calculated excitation energies and oscillator strengths for metalloporphyrins (Mg, Zn). worldscientific.com | worldscientific.com |

| Electronic Spectra | TDDFT (PBE0/TZVP) | Calculation of electronic absorption spectra for Mg-containing porphyrin-like compounds. acs.orgnih.gov | acs.orgnih.gov |

| Electronic Spectra | TDDFT (various functionals) | Benchmarking of functionals for UV-Vis spectra simulation against experimental and ab initio data. nih.govmdpi.com | nih.govmdpi.com |

Ab Initio and Multiconfigurational Self-Consistent Field (CASSCF) Methods for Excited State Description and Correlation Effects

Ab initio methods, which are based on first principles without empirical parameters, and Multiconfigurational Self-Consistent Field (MCSCF), including its specific variant Complete Active Space Self-Consistent Field (CASSCF), are employed to provide a more detailed and accurate description of the electronic structure, particularly for excited states and systems where electron correlation is significant. researchgate.netcore.ac.ukarxiv.orgacs.orgcuni.cz

CASSCF methods are valuable for treating static correlation, which is crucial for describing the degenerate or near-degenerate electronic states characteristic of porphyrin systems. arxiv.orgacs.org By including a carefully selected set of "active" orbitals and electrons, CASSCF accounts for the most important electron configurations contributing to the electronic state. core.ac.ukacs.org However, CASSCF often overestimates excitation energies due to the lack of dynamic correlation. researchgate.net

To address dynamic correlation, methods like CASPT2 (Multiconfigurational Second-Order Perturbation Theory) are often used in conjunction with CASSCF. researchgate.netcore.ac.ukcuni.cz CASPT2 adds dynamic correlation effects to the CASSCF reference wavefunction, leading to more accurate excitation energies that show better agreement with experimental results. researchgate.netcore.ac.ukcuni.cz

Ab initio electron propagator methods have been applied to study the ionization energies of this compound, providing insights into their photoelectron spectra. nih.gov These methods help in predicting and assigning ionization energies and understanding correlation effects, particularly in π-hole states where shake-up character is significant. nih.gov

Studies utilizing these methods for this compound systems include:

Investigation of the low-lying optically allowed valence excited states of magnesium-porphyrin using the CASSCF/CASPT2 methodology. core.ac.uk This study provided a detailed assignment of the electronic spectrum and highlighted the importance of active space selection. core.ac.uk

An ab initio dynamical configuration interaction (DCI) study of this compound, which aims to provide a balanced description of static and dynamic correlation for ground and excited states. arxiv.org DCI calculations for Q excitations in this compound show good agreement with experiment and benchmark theoretical results. arxiv.org

Application of ab initio electron propagator methods to predict and interpret the valence photoelectron spectra of this compound. nih.gov

CASSCF calculations to study the electronic excitation energies of magnesium porphyrins, noting that the inclusion of dynamic correlation via methods like CASPT2 is necessary for accurate results. researchgate.net

Table 2 presents a summary of findings from ab initio and CASSCF studies:

| Property | Method (Active Space/Basis Set) | Key Finding | Reference |

| Excited States (Q, B) | CASSCF/CASPT2 | Detailed assignment of electronic spectrum; excitation energies influenced by active space size. core.ac.uk | core.ac.uk |

| Excited States (Q) | DCI (4,4 active space) | Balanced treatment of static and dynamic correlation; results agree well with experiment and benchmarks. arxiv.org | arxiv.org |

| Ionization Energies | Ab initio electron propagator | Prediction and assignment of valence photoelectron spectra; insights into correlation effects in π-hole states. nih.gov | nih.gov |

| Excited State Energies | CASSCF | Overestimates excitation energies without dynamic correlation; CASPT2 improves agreement with experiment. researchgate.net | researchgate.net |

| Ground State Geometry | IVO-CASCI, CASSCF (6-31G) | Ground state normal mode frequencies are similar and consistent with DFT and experiment. aip.org | aip.org |

| Excited State Geometry | IVO-CASCI | Geometries determined for low-lying excited state triplets and positive ion states; no prior data available for Mg/Zn porphyrins. aip.org | aip.org |

Molecular Dynamics and Simulation Studies of Magnesium Porphyrins

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of magnesium porphyrins, including their interactions with the environment and internal dynamics.

Ab Initio Quantum Mechanical Charge Field Molecular Dynamics (QMCF-MD) for Solvent Effects and Hydration Behavior

Ab initio Quantum Mechanical Charge Field Molecular Dynamics (QMCF-MD) is a powerful simulation technique used to investigate the behavior of molecules in solution, providing a detailed description of solute-solvent interactions. rsc.orgnih.govrsc.orgacs.orgnih.govresearchgate.netrsc.org This method treats the solute (this compound) quantum mechanically while the solvent (e.g., water) is represented by a classical force field, with an electrostatic coupling between the two regions. rsc.orgresearchgate.net

QMCF-MD simulations have been applied to study the hydration of this compound in water. rsc.orgnih.govrsc.orgacs.orgnih.gov These simulations reveal the structural and dynamical properties of the hydration shell around the this compound molecule. rsc.orgnih.govrsc.orgacs.orgnih.gov Studies have shown that the complexation of the Mg(II) ion significantly influences the hydration patterns compared to the metal-free porphyrin. rsc.orgnih.govrsc.org An axial water molecule coordinated to the Mg(II) ion indicates that the penta-coordinated Mg-porphyrin is stable in simulation. rsc.orgnih.gov

Structural data obtained from radial, angular, and spatial distribution functions provide insights into the arrangement of water molecules around the porphyrin ring and the central magnesium ion. rsc.orgnih.govrsc.orgacs.orgnih.gov Dynamical properties, such as mean residence times and vibrational power spectra, further characterize the nature and strength of the interactions between this compound and solvent molecules. rsc.orgnih.govrsc.orgacs.orgnih.gov

QMCF-MD simulations have highlighted the contrasting hydration behavior between this compound and metal-free porphyrin, as well as differences compared to other metalloporphyrins like manganese porphyrin. rsc.orgnih.govrsc.orgacs.orgnih.gov The presence of the Mg(II) ion leads to a notable difference in the coordination of water molecules and distinct hydrogen bonding patterns. rsc.org

Table 3 summarizes key findings from QMCF-MD studies on this compound hydration:

| Property | Method | Key Finding | Reference |

| Hydration Structure | QMCF-MD | Penta-coordinated Mg-porphyrin with an axial water molecule is stable. rsc.orgnih.gov Complexation with Mg(II) significantly alters hydration. rsc.orgnih.govrsc.org | rsc.orgnih.govrsc.org |

| Hydration Dynamics | QMCF-MD | Distinct hydrogen bonding patterns and dynamics compared to metal-free porphyrin. rsc.org Influences on H-bond interactions due to ring flexibility. rsc.orgnih.gov | rsc.orgnih.govrsc.org |

| Solvent Effects | QMCF-MD | Provides insights into the structure and dynamics of solvent molecules at the atomic level. rsc.org | rsc.org |

| Comparison with other metalloporphyrins | QMCF-MD | Highlights differences in hydration behavior compared to Mn(II)-porphyrin. acs.orgnih.gov | acs.orgnih.gov |

Analysis of Intermolecular Interactions and Ligand Binding

Computational methods are extensively used to investigate how magnesium porphyrins interact with other molecules, including solvents, other porphyrin molecules (aggregation), and specific ligands. These interactions play a critical role in the function of magnesium porphyrins in various chemical and biological processes.

DFT is commonly used to study intermolecular interactions and ligand binding. tandfonline.comresearchgate.netnih.govnii.ac.jpacs.orgresearchgate.netpku.edu.cn This includes calculating binding energies to quantify the strength of the interaction between this compound and a ligand. tandfonline.comnih.govacs.orgresearchgate.net For example, DFT has been used to understand axial coordination in magnesium porphyrins by calculating binding energies of ligands like dimethylformamide. tandfonline.com

Symmetry-Adapted Perturbation Theory (SAPT) is another method applied to analyze intermolecular interactions in this compound complexes. nih.govacs.orgresearchgate.net SAPT decomposes the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing detailed insights into the nature of the binding. nih.govacs.org SAPT studies on this compound with various ligands (water, pyridine (B92270), imidazole (B134444), etc.) have examined the stability of five- and six-coordinate complexes and identified factors determining their stability. nih.govacs.orgresearchgate.net These studies found that binding of anionic ligands is considerably more favorable due to larger electrostatic and induction effects. acs.org

Computational methods also help to elucidate the role of non-covalent interactions, such as hydrogen bonding and π-π stacking, in the aggregation and binding of magnesium porphyrins. Hirshfeld surface analysis and 2D fingerprint plots, often used in conjunction with DFT, provide a visual and quantitative representation of intermolecular contacts in crystal lattices and other aggregated structures. tandfonline.comresearchgate.net Reduced density gradient (RDG) analysis can indicate the location and intensity of both axial coordination and surrounding hydrogen bonding interactions. pku.edu.cn

Studies on ligand binding to magnesium porphyrins have explored how many ligands can be bound and the factors influencing the preference for penta- or hexa-coordination. nih.govacs.orgresearchgate.net The stability of complexes with one or two ligands has been examined, with findings suggesting that the complexation of a second ligand is not always energetically preferred, depending on the ligand. nih.govacs.orgresearchgate.net

Intermolecular interaction energy calculations using DFT have also been correlated with the solubility of porphyrin derivatives, including magnesium tetraethynylporphyrin. nii.ac.jp This demonstrates the utility of computational methods in predicting macroscopic properties based on molecular-level interactions.

The interaction between this compound and nitrogen/oxygen heterocyclic compounds has been investigated using DFT and Natural Bond Orbital (NBO) analysis. pku.edu.cn NBO analysis indicated that the interaction between lone pairs on nitrogen and oxygen atoms and the unoccupied lone pair orbital of magnesium contributes significantly to complex stability. pku.edu.cn

Computational modeling has also been used to study the binding of magnesium protoporphyrin IX to proteins like Gun4, a protein involved in chlorophyll (B73375) biosynthesis. nih.gov These simulations can reveal the binding site, the critical residues involved, and the mechanism of interaction. nih.gov

Table 4 summarizes computational approaches and findings related to intermolecular interactions and ligand binding:

| Interaction Type | Method | Key Finding | Reference |

| Ligand Binding (Axial) | DFT | Calculation of binding energies to understand axial coordination. tandfonline.comnih.govacs.orgresearchgate.net Stability of penta-coordinated complex in solution. rsc.orgnih.gov | tandfonline.comrsc.orgnih.govnih.govacs.orgresearchgate.net |

| Ligand Binding (Axial) | SAPT (with DFT geometries) | Decomposition of interaction energy; factors determining stability of five- and six-coordinate complexes. nih.govacs.orgresearchgate.net | nih.govacs.orgresearchgate.net |

| Intermolecular Contacts | Hirshfeld surface analysis, 2D fingerprint | Elucidation of interactions in crystal lattices. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| Hydrogen Bonding | RDG analysis, NBO analysis | Location and intensity of hydrogen bonding; contribution of lone pair interactions to stability. pku.edu.cn | pku.edu.cn |

| Aggregation | DFT (intermolecular interaction energy) | Correlation between interaction energy and solubility. nii.ac.jp | nii.ac.jp |

| Protein Binding | Molecular modeling (PELE algorithm) | Modeling of binding site and critical residues in protein-magnesium porphyrin interaction. nih.gov | nih.gov |

Compound Names and PubChem CIDs

Symmetry-Adapted Perturbation Theory (SAPT) for Non-Covalent Interactions and Ligand Binding Energies

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to analyze non-covalent interactions and calculate ligand binding energies in molecular complexes. For this compound systems, SAPT has been applied to investigate the stability of complexes formed with various axial ligands. Studies have examined the interaction of this compound with ligands such as water, pyridine, imidazole, acetate (B1210297), acetonitrile, dimethyl sulfoxide (B87167) (DMSO), ethyl acetate, and acetylacetone. uni.lu SAPT decomposes the interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. uni.lu, nih.gov This decomposition helps to understand the nature of the forces driving the binding and to explain why the complexation of a second ligand might not always be energetically favorable. uni.lu

Research indicates that the coordination bonding between this compound and ligands like water is significant, with reported interaction energies around -54 kJ/mol for the Mg-porphyrin···water complex. uni.lu SAPT calculations have shown good agreement with results obtained from higher-level supermolecule methods such as MP4 and CCSD(T) for various Mg-ligand interactions, suggesting its suitability for studying intermolecular forces in these complexes. nih.gov The analysis of SAPT components reveals that electrostatic effects are often the primary contributors to the stability of Mg-ligand interactions, although induction and dispersion forces also play significant roles. nih.gov

Computational Studies of Axial Ligation Stability and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are widely used to study the stability and selectivity of axial ligation in this compound complexes. uni.lu, nih.gov, fishersci.ca, uni.lu, uni.lu Magnesium in porphyrins can accommodate axial ligands, leading to penta- or hexa-coordinated species, depending on the nature of the ligand and the specific porphyrin derivative. uni.lu, uni.lu

Studies on histamine-bound magnesium porphyrins, for example, have revealed diverse coordination modes where histamine (B1213489) can bind through different nitrogen atoms, resulting in distinct penta- or hexa-coordinated structures. uni.lu, uni.lu Theoretical calculations at the DFT level have supported the experimentally observed binding preferences. uni.lu, uni.lu The stability of these axially ligated complexes can be predicted based on their calculated Gibbs free energies. uni.lu Axial ligation significantly influences the electronic structure and properties of magnesium porphyrins. fishersci.ca, citeab.com Computational studies have shown that the binding between the central Mg²⁺ ion and axial ligands like water is predominantly electrostatic in nature. uni.lu The relative stability and selectivity towards different ligands are crucial for understanding the behavior of magnesium porphyrins in biological systems and for designing synthetic analogues for applications like catalysis or artificial photosynthesis.

Prediction and Rationalization of Spectroscopic Phenomena

Theoretical calculations are instrumental in interpreting the characteristic spectroscopic features of magnesium porphyrins, providing a deeper understanding of their electronic transitions and excited-state behavior.

Theoretical Interpretation of Absorption and Emission Band Characteristics

Theoretical methods such as Multiconfigurational Self-Consistent Field (CASSCF), Multiconfigurational Perturbation Theory (CASPT2), and Time-Dependent Density Functional Theory (TD-DFT) are employed to study the electronic spectra of magnesium porphyrins. nih.gov, nih.gov, nih.gov, wikipedia.org These calculations aim to predict and interpret the origin of the prominent absorption bands, namely the Q band in the visible region and the intense B (Soret) band in the near-UV region, as well as higher energy transitions like the N band. nih.gov, nih.gov

Computational studies calculate excitation energies and oscillator strengths for various electronic transitions, providing assignments for the observed absorption bands. nih.gov, nih.gov For instance, theoretical work has interpreted the electronic spectrum of this compound, assigning transitions to the Q, B, and N bands. nih.gov, nih.gov Discrepancies between computed transition energies and experimental band maxima can occur due to approximations in the theoretical methods, limitations of basis sets, and the influence of substituents or the surrounding environment not fully captured in the calculations. nih.gov Theoretical investigations have also explored the effect of solvents on the absorption spectra, showing that solvent polarity can induce a red shift in the absorption wavelengths of this compound. nih.gov The intensity of the Q band, which is often weak in the parent porphyrin, can be significantly affected by chemical modifications to the porphyrin structure. wikipedia.org

Modeling of Charge Transfer and Electron Transfer Dynamics in this compound Systems

Computational modeling is extensively used to investigate charge transfer (CT) and electron transfer (ET) dynamics in this compound systems, which are fundamental processes in photosynthesis and relevant for developing artificial light-harvesting and catalytic systems. bioactivec60.com, fishersci.ca, nih.gov, nih.gov, flybase.org These studies often involve complex calculations using ab initio methods and quantum dynamical simulations. nih.gov

Research has focused on understanding ET reactions between magnesium porphyrins and various electron acceptors, such as carbon nanotubes bioactivec60.com, nih.gov and quinones. nih.gov Theoretical models investigate the mechanisms and rates of photoinduced electron transfer. nih.gov For example, studies on self-assembled dyads of magnesium meso-tetraphenylporphyrin (MgTPP) and fullerene appended with an imidazole ligand have shown ultrafast electron transfer from the excited porphyrin to the fullerene on a femtosecond timescale, followed by rapid charge recombination on a picosecond timescale. fishersci.ca The rates of these processes, such as the forward electron transfer rate (kCS) and charge recombination rate (kCR), can be evaluated through a combination of experimental techniques and theoretical modeling. fishersci.ca Computational studies highlight the critical role of electronic coupling and the energy gaps between donor and acceptor states in governing the efficiency and dynamics of charge separation and recombination in these systems. bioactivec60.com The insights gained from modeling CT and ET dynamics are crucial for the rational design of molecular systems for efficient energy conversion. nih.gov

Photophysical and Photochemical Mechanisms of Magnesium Porphyrins

Light Absorption and Excited State Generation in Magnesium Porphyrins

The absorption of light by magnesium porphyrins promotes the molecule from its electronic ground state (S₀) to one of several higher-energy excited states. The nature of these transitions and the properties of the resulting excited states are dictated by the π-electron system of the porphyrin ring. The electronic absorption spectra of metalloporphyrins are characterized by two main features: an intense Soret band (or B band) in the near-UV region (around 400 nm) and a weaker Q band in the visible region (550-650 nm). core.ac.uk

According to Gouterman's four-orbital model, these bands arise from electronic transitions from the two highest occupied molecular orbitals (HOMOs) to the two lowest unoccupied molecular orbitals (LUMOs). core.ac.uk The mixing of these transitions gives rise to a high-energy, strongly allowed B state and a low-energy, weakly allowed Q state. core.ac.uk Upon absorption of a photon, the magnesium porphyrin is typically excited to the S₂ state (corresponding to the B band) or the S₁ state (corresponding to the Q band). Excitation to higher states is followed by rapid, non-radiative internal conversion to the lowest excited singlet state, S₁.

Once the S₁ state is populated, it can decay back to the ground state through several pathways. One pathway is fluorescence, which involves the emission of a photon. Alternatively, the molecule can undergo a non-radiative transition to the ground state. A third, crucial pathway is intersystem crossing (ISC), a process where the spin of the excited electron is inverted, leading to the formation of a long-lived triplet excited state (T₁). nih.govnih.gov

The process can be summarized as:

Absorption: MgP (S₀) + hν → MgP* (S₁ or S₂)

Internal Conversion: MgP* (S₂) → MgP* (S₁) (occurs on a femtosecond timescale)

Fluorescence: MgP* (S₁) → MgP (S₀) + hν'

Intersystem Crossing (ISC): MgP* (S₁) → MgP* (T₁)

The formation of the triplet state is significant because its longer lifetime (microseconds to milliseconds) compared to the singlet state (nanoseconds) allows for a greater probability of participating in subsequent photochemical reactions or energy transfer processes. nih.govdntb.gov.ua

The precise energy levels and decay dynamics of the excited states are not intrinsic to the bare this compound macrocycle alone; they are significantly modulated by peripheral substituents and the surrounding chemical environment.

Substituent Effects: The attachment of different functional groups to the periphery of the porphyrin ring can alter the electron density of the π-system, thereby shifting the absorption and emission spectra. Electron-withdrawing groups typically cause a red-shift (a shift to longer wavelengths) in the spectral bands, while electron-donating groups may cause a blue-shift. These substituents also influence the rates of intersystem crossing and the quantum yields of fluorescence and triplet state formation. acs.org

Environmental Effects: The local environment, such as the polarity of the solvent or the presence of coordinating ligands, plays a critical role. nih.gov For instance, the coordination of ligands (like pyridine (B92270) or histamine) to the central magnesium atom can alter the geometry and electronic structure of the porphyrin, affecting its photophysical properties. rsc.orgacs.org The solvent can influence the energy levels of the excited states; polar solvents can stabilize charge-transfer character within the excited state, potentially altering decay pathways. nih.gov Interactions with a substrate surface or neighboring molecules in an aggregate can also cause significant shifts in molecular orbital energies. nih.gov

Excitation Energy Transfer and Charge Separation Processes

The excited states of magnesium porphyrins are poised to engage in further energy or electron transfer processes, which are fundamental to their function in light-harvesting and charge separation applications. rsc.org

In organized assemblies, such as molecular arrays, an excited porphyrin molecule can transfer its excitation energy to a neighboring ground-state porphyrin. This process, known as Excitation Energy Transfer (EET), allows for the migration of energy through the array. researcher.lifekoreascience.kr The efficiency and mechanism of EET are highly dependent on the distance, orientation, and electronic coupling between the porphyrin units. rsc.org

Two primary mechanisms govern EET:

Förster Resonance Energy Transfer (FRET): A through-space, dipole-dipole coupling mechanism that is effective over longer distances (typically 1-10 nm). Its efficiency is dependent on the spectral overlap between the emission of the donor and the absorption of the acceptor.

Dexter Electron Exchange: A through-bond mechanism requiring wavefunction overlap between the donor and acceptor, thus operating over much shorter distances.

In covalently linked porphyrin arrays, both mechanisms can contribute, allowing for rapid and efficient energy migration along the molecular wire until it reaches a reaction center or an energy trap. nih.govnih.gov The design of these arrays, including linear, cyclic, and other architectures, aims to optimize EET for applications in artificial photosynthesis. researcher.lifersc.org

When a photoexcited this compound is in proximity to a suitable electron acceptor, it can donate an electron in a process called Photoinduced Electron Transfer (PET). wikipedia.org This results in the formation of a charge-separated state, consisting of the oxidized porphyrin radical cation (MgP•+) and the reduced acceptor radical anion (A•-). rsc.org

MgP + A → [MgP•+...A•-]*

This process is the primary step in converting light energy into chemical energy. The efficiency of PET is governed by the free energy change of the reaction and the electronic coupling between the donor and acceptor. A key area of research involves covalently linking magnesium porphyrins to electron acceptors like fullerenes (C₆₀) to create donor-acceptor dyads. nih.gov In such systems, upon excitation of the this compound, an ultrafast electron transfer to the fullerene moiety occurs, generating a charge-separated state. nih.gov

The stability of this charge-separated state is crucial. The rate of charge separation (k_CS) must be significantly faster than the rate of charge recombination (k_CR), where the electron returns to the porphyrin, wasting the captured energy. nih.gov Studies on this compound-fullerene dyads have shown that charge separation can occur on the picosecond timescale, while charge recombination is orders of magnitude slower, resulting in a relatively long-lived charge-separated state. nih.gov This dynamic is also observed when magnesium porphyrins are embedded in lipid bilayers or adsorbed onto semiconductor surfaces like TiO₂, where they inject electrons into the material upon photoexcitation. nih.govacs.org

Table 1: Photophysical Properties of a this compound-Fullerene Dyad This table presents kinetic data for the photoinduced electron transfer processes in a covalently linked this compound-fullerene (MgPo-C₆₀) dyad in the solvent o-dichlorobenzene. The data highlights the rapid charge separation and significantly slower charge recombination, leading to efficient generation of a stable charge-separated state.

| Parameter | Value | Description |

|---|---|---|

| Charge Separation Rate (k_CS) | ~10¹¹ s⁻¹ | Rate of electron transfer from the excited MgP to C₆₀. |

| Charge Recombination Rate (k_CR) | 1.9 x 10⁶ s⁻¹ | Rate of electron transfer from C₆₀ back to the MgP cation. |

| Lifetime of Radical Ion-Pair (τ_RIP) | 520 ns | The duration for which the charge-separated state (MgPo•+-C₆₀•-) persists. |

Data sourced from reference nih.gov.

Photochemical Reactions and Adduct Formation with Small Molecules

The excited state of this compound, particularly the long-lived triplet state, can be sufficiently energetic to participate in direct chemical reactions. Research has demonstrated that irradiated magnesium porphyrins can react with small molecules like molecular oxygen (O₂) and sulfur dioxide (SO₂). researchgate.netresearchgate.net

In a solution of dichloromethane (B109758), magnesium tetraphenylporphyrin (B126558) (MgTPP) reacts with O₂ under visible light irradiation. researchgate.net Spectroscopic analysis indicates that the excited MgTPP forms a stable, 1:1 coordinated adduct (MgTPP-O₂). The proposed mechanism involves the insertion of oxygen atoms into the Mg-N bonds of the porphyrin, creating N-O-Mg linkages. researchgate.net

A similar reaction occurs with sulfur dioxide. When irradiated, MgTPP first fixes SO₂ to form a 1:1 molecular adduct. researchgate.netresearchgate.net With continued irradiation and a sustained flow of SO₂, the MgTPP can further mediate the photochemical reduction of SO₂ to sulfide (B99878) (S²⁻). researchgate.netresearchgate.net These reactions highlight the potential of magnesium porphyrins to act as photosensitizers for the activation and transformation of small molecules.

Photoreactivity of Magnesium Porphyrins with Oxygen (O2) and Sulfur Dioxide (SO2)

The photoreactivity of magnesium porphyrins, particularly magnesium tetraphenylporphyrin (MgTPP), with small molecules like oxygen (O₂) and sulfur dioxide (SO₂) has been a subject of detailed investigation. When irradiated with visible light, MgTPP becomes electronically excited and can subsequently react with these molecules, leading to the formation of new products. researchgate.netsciengine.com

In dichloromethane (CH₂Cl₂), the photochemical reaction between an excited MgTPP molecule and molecular oxygen results in the formation of a stable 1:1 adduct. acs.orgnih.gov Spectroscopic analyses, including FTIR and XPS, have shown that in this process, the oxygen molecule binds to the pyrrolenine nitrogens within the porphyrin macrocycle. acs.orgnih.gov This reaction leads to the formation of characteristic N-O bonds. nih.gov Similarly, histamine-bound magnesium porphyrins have demonstrated stability against photodegradation in the presence of light and oxygen. rsc.org